

Spectroscopic data of 4-(3-Morpholinopropoxy)aniline (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-(3-Morpholinopropoxy)aniline

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An In-depth Technical Guide to the Spectroscopic Characterization of **4-(3-Morpholinopropoxy)aniline**

Introduction: Elucidating the Molecular Architecture

In the landscape of pharmaceutical and materials science research, the precise structural confirmation of novel chemical entities is a non-negotiable cornerstone of development. **4-(3-Morpholinopropoxy)aniline**, a molecule incorporating a versatile aniline scaffold, a flexible propoxy linker, and a saturated morpholine heterocycle, presents a unique combination of functional groups. Its potential utility as a building block in drug discovery and polymer chemistry necessitates a robust and unambiguous analytical workflow for its identification and purity assessment.

This guide provides an in-depth, field-proven approach to the spectroscopic characterization of **4-(3-Morpholinopropoxy)aniline**. We will move beyond simple data reporting to explore the causality behind experimental choices and the logic of spectral interpretation. The multi-technique approach described herein—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—constitutes a self-validating system for researchers, scientists, and drug development professionals, ensuring the highest degree of scientific integrity.[\[1\]](#)

Molecular Structure and Analytical Workflow

The first step in any analytical endeavor is to understand the target molecule's structure. The connectivity of the aromatic, ether, and amine functionalities dictates the expected spectroscopic signatures.

Caption: Molecular Structure of **4-(3-Morpholinopropoxy)aniline**.

A logical workflow is essential for obtaining high-quality, reproducible spectroscopic data. The following diagram illustrates the integrated approach, where each technique provides complementary information to build a complete structural profile.[\[2\]](#)

Caption: Logical workflow for spectroscopic identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy provides the definitive structural framework of a molecule by revealing the precise chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.[\[1\]](#)

Experimental Protocol: ¹H and ¹³C NMR

- Expertise & Causality: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. If solubility is an issue, or if acidic protons (like the -NH₂) need to be observed without exchange, DMSO-d₆ is a suitable alternative.
- Sample Preparation: Accurately weigh 5-10 mg of the purified **4-(3-Morpholinopropoxy)aniline** sample.[\[1\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[\[1\]](#)
- Ensure the sample is fully dissolved; gentle vortexing may be applied.
- Instrumentation:
 - Spectrometer: 400 MHz (or higher) NMR spectrometer.

- Nuclei: ^1H and ^{13}C .
- Temperature: 25 °C.
- ^1H NMR Acquisition Parameters:
 - Pulse Sequence: Standard single pulse (zg30).
 - Number of Scans: 16 (adjust based on concentration).
 - Relaxation Delay: 2-5 s.
 - Spectral Width: -2 to 12 ppm.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled (e.g., zgpg30).
 - Number of Scans: 1024 or higher (^{13}C is less sensitive).
 - Relaxation Delay: 2 s.
 - Spectral Width: 0 to 220 ppm.
- Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl_3 : δ 7.26 for ^1H , δ 77.16 for ^{13}C).

Predicted ^1H NMR Spectral Data

The molecule's symmetry and functional groups lead to a predictable ^1H NMR spectrum. The aromatic region is expected to show a classic AA'BB' system characteristic of 1,4-disubstituted benzene rings.

Predicted				
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 6.75	d, $J \approx 8.8$ Hz	2H	Ar-H (ortho to -NH ₂)	The electron-donating amino group strongly shields these protons, shifting them upfield.
~ 6.65	d, $J \approx 8.8$ Hz	2H	Ar-H (ortho to -OPr)	The ether is also electron-donating but less so than the amine, resulting in a slightly downfield shift relative to the other aromatic protons.
~ 4.80	br s	2H	-NH ₂	The chemical shift is variable and depends on concentration and solvent. The peak is often broad due to quadrupolar relaxation and exchange.
~ 3.95	t, $J \approx 6.5$ Hz	2H	Ar-O-CH ₂ -	Deshielded by the adjacent electronegative oxygen atom.

~ 3.72	t, $J \approx 4.6$ Hz	4H	$O(CH_2)_2$ (Morpholine)	Protons adjacent to the morpholine oxygen.
~ 2.50	t, $J \approx 7.0$ Hz	2H	$-CH_2-$ N(Morpholine)	Deshielded by the adjacent morpholine nitrogen.
~ 2.45	t, $J \approx 4.6$ Hz	4H	$N(CH_2)_2$ (Morpholine)	Protons adjacent to the morpholine nitrogen.
~ 1.98	p (quintet), $J \approx 6.8$ Hz	2H	$-O-CH_2-CH_2-$ CH ₂ -N-	The central methylene group of the propyl chain, split by its four neighbors.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon environment.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~ 152.5	Ar-C-O	Aromatic carbon attached to the highly electronegative ether oxygen, strongly deshielded.
~ 141.0	Ar-C-N	Aromatic carbon attached to the nitrogen, deshielded.
~ 116.0	Ar-CH (ortho to -NH ₂)	Shielded by the electron-donating effect of the nitrogen.
~ 115.5	Ar-CH (ortho to -OPr)	Shielded by the electron-donating effect of the oxygen.
~ 67.0	O(CH ₂) ₂ (Morpholine)	Aliphatic carbon adjacent to oxygen.
~ 66.5	Ar-O-CH ₂ -	Aliphatic carbon adjacent to the aryl ether oxygen.
~ 55.5	-CH ₂ -N(Morpholine)	Aliphatic carbon adjacent to nitrogen, slightly deshielded.
~ 54.0	N(CH ₂) ₂ (Morpholine)	Aliphatic carbon adjacent to nitrogen.
~ 26.5	-O-CH ₂ -CH ₂ -CH ₂ -N-	Central carbon of the propyl chain, least affected by heteroatoms.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the presence of key functional groups, which vibrate at characteristic frequencies when exposed to infrared radiation.[\[1\]](#)[\[2\]](#) The resulting spectrum provides a unique "fingerprint" of the molecule.[\[3\]](#)[\[4\]](#)

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Trustworthiness: ATR-FTIR is a modern, reliable method that requires minimal sample preparation and ensures excellent sample-to-sample reproducibility, making it a self-validating system for routine identification.
- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
- Sample Application: Place a small amount (a few milligrams) of the solid **4-(3-Morpholinopropoxy)aniline** sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Record the spectrum, typically over a range of $4000\text{-}650\text{ cm}^{-1}$. Co-add 16-32 scans to achieve a good signal-to-noise ratio.
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Predicted IR Spectral Data

The IR spectrum of **4-(3-Morpholinopropoxy)aniline** will be rich with information, confirming the presence of the amine, ether, aromatic, and aliphatic moieties.

Predicted Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale & Reference
3450 - 3350 (Two sharp bands)	N-H Asymmetric & Symmetric Stretch	Primary Aromatic Amine	This two-band feature is a hallmark of a primary amine (R-NH ₂). [5] [6]
3050 - 3010	C-H Aromatic Stretch	Aromatic Ring	Indicates C-H bonds on the sp ² hybridized carbons of the benzene ring. [4]
2950 - 2800	C-H Aliphatic Stretch	Propoxy & Morpholine Groups	Strong absorptions from the numerous C-H bonds on sp ³ hybridized carbons.
~ 1620	N-H Bending (Scissoring)	Primary Amine	This band further confirms the presence of the -NH ₂ group. [5]
~ 1510	C=C Aromatic Ring Stretch	Aromatic Ring	A very characteristic and strong band for para-disubstituted benzene rings.
~ 1240	C-O Aryl-Alkyl Ether Stretch	Ar-O-CH ₂	Strong, characteristic absorption for the aryl ether C-O bond. [3]
~ 1285	C-N Aromatic Amine Stretch	Ar-NH ₂	The stretching vibration of the bond between the aromatic ring and the amine nitrogen. [5]
~ 1115	C-O Aliphatic Ether Stretch	C-O-C (Morpholine)	Strong absorption from the C-O-C

			linkage within the morpholine ring.
~ 830	C-H Out-of-Plane Bending	1,4-Disubstituted Benzene	A strong band indicating the para-substitution pattern on the aromatic ring.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

MS provides two critical pieces of information: the precise molecular weight of the analyte and structural details derived from its fragmentation pattern upon ionization.[\[1\]](#)[\[2\]](#)

Experimental Protocol: Electrospray Ionization (ESI)-MS

- Expertise & Causality: ESI is a "soft" ionization technique ideal for this molecule. The presence of two basic nitrogen atoms (aniline and morpholine) makes the molecule easy to protonate, leading to a strong signal for the protonated molecular ion $[M+H]^+$ in positive ion mode.
- Sample Preparation: Prepare a dilute solution of the sample (~1-10 $\mu\text{g/mL}$) in a suitable solvent like methanol or acetonitrile. Adding 0.1% formic acid to the solvent is highly recommended to promote protonation.[\[1\]](#)
- Instrumentation:
 - Mass Spectrometer: ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass accuracy.
 - Ionization Mode: Positive ion mode ($[M+H]^+$).
- Data Acquisition: Infuse the sample solution directly into the ESI source or inject it via an LC system.
- Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

- For structural confirmation, perform tandem MS (MS/MS) on the isolated parent ion to induce and analyze its fragmentation.

Predicted Mass Spectral Data

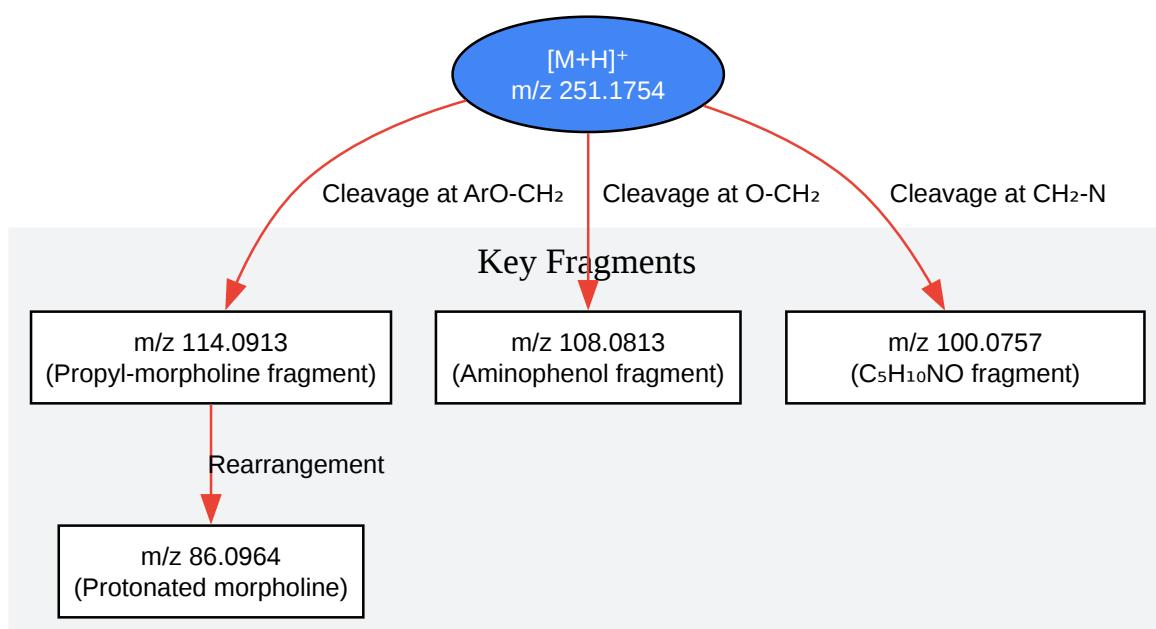
The molecular formula for **4-(3-Morpholinopropoxy)aniline** is $C_{14}H_{22}N_2O_2$.

- Monoisotopic Mass: 250.1681 g/mol
- Predicted $[M+H]^+$ Ion: m/z 251.1754

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. The ether linkages and the bonds alpha to the nitrogen atoms are common cleavage points.^{[7][8]}

Predicted Fragment (m/z)	Proposed Structure / Loss
251.1754	$[M+H]^+$ (Parent Ion)
164.1022	$[M - C_4H_8NO + H]^+$ (Loss of morpholine radical)
114.0913	$[C_5H_{12}NO]^+$ (Propyl-morpholine fragment)
108.0813	$[HOC_6H_4NH_2]^+$ (Aminophenol fragment from cleavage)
100.0757	$[C_5H_{10}NO]^+$ (Fragment from alpha-cleavage next to morpholine oxygen)
86.0964	$[C_4H_8NH_2]^+$ (Protonated morpholine after rearrangement)

The predicted fragmentation pathway below highlights the most probable cleavage points, which are crucial for confirming the molecule's connectivity.



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Caption: Predicted ESI-MS fragmentation pathway for **4-(3-Morpholinopropoxy)aniline**.

Conclusion

The integrated application of NMR, IR, and MS provides a comprehensive and definitive characterization of **4-(3-Morpholinopropoxy)aniline**. NMR spectroscopy elucidates the complete carbon-hydrogen framework, IR spectroscopy confirms the presence and nature of all key functional groups, and high-resolution mass spectrometry validates the elemental composition and connectivity through fragmentation analysis. This rigorous, multi-faceted analytical strategy ensures the structural integrity and identity of the molecule, a critical requirement for its application in any research or development setting.

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